molecular formula C9H7BrN2O B1341583 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole CAS No. 352330-84-8

2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole

货号: B1341583
CAS 编号: 352330-84-8
分子量: 239.07 g/mol
InChI 键: QOMHHFGPICCGLG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole ( 352330-84-8) is a high-purity 1,3,4-oxadiazole derivative of significant interest in medicinal chemistry and materials science research. The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery, known for its wide spectrum of biological activities . This compound is particularly valuable as a building block for the synthesis of more complex molecules. Its core structure is electron-deficient, which makes it attractive for developing functional materials, including organic light-emitting diodes (OLEDs) and semiconductors . The bromophenyl substituent at the 2-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . In pharmaceutical research, 1,3,4-oxadiazole derivatives have demonstrated potent pharmacological activities, including anticancer effects. These mechanisms often involve the inhibition of key enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, topoisomerase II, and telomerase . Compounds based on this scaffold have shown promise as selective inhibitors that target various biological pathways relevant to oncology . This product is intended for research purposes as a chemical intermediate or a standard for analytical development. It is supplied with comprehensive quality control data. For Research Use Only (RUO). Not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

2-(2-bromophenyl)-5-methyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6-11-12-9(13-6)7-4-2-3-5-8(7)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMHHFGPICCGLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589835
Record name 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352330-84-8
Record name 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-bromophenyl)-5-methyl-1,3,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzohydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

化学反应分析

Types of Reactions

2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products

    Substitution Products: Depending on the nucleophile, products such as 2-(2-aminophenyl)-5-methyl-1,3,4-oxadiazole can be formed.

    Oxidation Products: Oxidation can lead to the formation of various oxidized derivatives.

    Reduction Products: Reduction can yield partially or fully reduced oxadiazole derivatives.

科学研究应用

2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

作用机制

The mechanism of action of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole varies depending on its application:

    Antimicrobial Activity: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

    Anticancer Activity: The compound can induce apoptosis in cancer cells by targeting specific cellular pathways.

    Materials Science: In organic semiconductors, it facilitates charge transport through its conjugated system.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole and related oxadiazole derivatives:

Table 1. Comparative Analysis of 1,3,4-Oxadiazole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Yield (%) Key Properties/Applications References
This compound 2-Bromophenyl, 5-Me C₉H₇BrN₂O 257.06 352330-84-8 - Commercial availability; potential antimicrobial activity
2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole (3g) 4-Bromophenyl, 5-Me C₉H₇BrN₂O 257.06 - 78 Intermediate in synthesis; NMR δ 7.79–7.51 (aromatic H)
2-(4-Trifluoromethylphenyl)-5-methyl-1,3,4-oxadiazole (3h) 4-CF₃, 5-Me C₁₀H₇F₃N₂O 252.17 - 88 Higher yield; strong electron-withdrawing effects
2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole 4-Br, 2-F, 5-Me C₉H₆BrFN₂O 257.06 883230-92-0 - Increased polarity; semiconductor-grade purity
2-(4-Chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole (IIIf) 4-Cl, amino, 4-pyridyl C₁₂H₈ClN₅O 273.67 - - Anticonvulsant activity (electroshock model)

Structural and Electronic Effects

  • Para-substituted derivatives (e.g., 3g, 3h) exhibit higher synthetic yields (78–88%), likely due to reduced steric interference during cyclization .
  • Electron-Withdrawing Groups : The trifluoromethyl group in 3h enhances electron withdrawal, which may improve stability and alter electronic properties for applications in optoelectronics .
  • Halogen Diversity : Fluorine substitution (e.g., 4-bromo-2-fluoro derivative) increases polarity and may enhance bioavailability or material properties .

Spectroscopic Signatures

  • NMR Profiles: The aromatic proton signals for 3g (δ 7.79–7.51) and 3h (δ 8.07–7.96) differ due to substituent electronic effects, providing diagnostic tools for structural verification .

生物活性

The compound 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific oxadiazole derivative, summarizing key findings from various studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of the bromophenyl and methyl groups significantly influences its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • Cytotoxicity Assays : Research has shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives with similar structures had IC50 values ranging from 4.11 µM to 4.56 µM against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) .
  • Mechanism of Action : The mechanism underlying the anticancer activity involves apoptosis induction and inhibition of tubulin polymerization. For example, compounds were found to significantly increase the percentage of annexin V-FITC-positive apoptotic cells in treated cancer cell lines .

Antimicrobial Activity

Oxadiazoles have also been evaluated for their antimicrobial properties:

  • Antibacterial and Antifungal Effects : Compounds related to this compound have shown promising antibacterial and antifungal activities against various pathogens. In one study, derivatives exhibited effective inhibition against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for developing more effective derivatives:

CompoundStructureIC50 (µM)Activity
This compoundStructureTBDAnticancer
Related Derivative AStructure4.11Anticancer (A549)
Related Derivative BStructure4.56Anticancer (MCF-7)

Note: Actual structures would be included in a complete document.

Case Studies

Several case studies have explored the biological activity of oxadiazoles:

  • Breast Cancer Study : A study investigated the binding affinity of oxadiazole derivatives with estrogen receptors in breast cancer cells. The findings indicated that certain modifications led to increased cytotoxicity and potential therapeutic effects when used in combination with standard drugs like Imatinib .
  • Molecular Docking Studies : Molecular docking studies have been conducted to predict the interaction between oxadiazole derivatives and target proteins involved in cancer progression. These studies provide insights into how structural modifications can enhance binding affinity and biological efficacy .

常见问题

Q. What is a reliable synthetic route for 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole?

A validated method involves cyclizing substituted hydrazides with bromoacetyl bromide in phosphoryl chloride (POCl₃). For example:

  • Reagents : 4-methoxyphenyl hydrazide (1.0 equiv), bromoacetyl bromide (1.0 equiv), POCl₃ (solvent).
  • Conditions : 90°C for 6 hours under magnetic stirring.
  • Workup : Neutralization with NaHCO₃, vacuum filtration, and silica gel column chromatography (CH₂Cl₂ eluent).
  • Yield : 28% after purification . Variations in substituents (e.g., electron-donating vs. withdrawing groups) may require adjusting reaction times or stoichiometry.

Q. Which spectroscopic techniques are critical for structural confirmation?

Key data includes:

  • ¹H NMR (CDCl₃) : Peaks for aromatic protons (δ 7.01–8.00 ppm), methylene (δ 4.59 ppm, singlet), and methoxy groups (δ 3.88 ppm) .
  • ¹³C NMR : Signals for oxadiazole carbons (δ 162–166 ppm) and bromomethyl carbons (δ 16.6 ppm) .
  • IR (ATR) : Absorbance for C-Br (658 cm⁻¹) and C=N (unassigned due to overlap) . Consistency with calculated spectra (e.g., using DFT) can resolve ambiguities.

Q. What safety precautions are necessary during handling?

The compound is harmful via inhalation, skin contact, or ingestion. Recommended measures:

  • Use PPE (gloves, goggles, lab coat) in a fume hood.
  • Avoid exposure to moisture or heat to prevent decomposition.
  • Dispose of waste via halogenated organic protocols .

Advanced Research Questions

Q. How can reaction yields be optimized for analogous oxadiazoles?

Methodological considerations :

  • Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent Screening : Compare POCl₃ with alternatives like PCl₅ or toluene.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hours at 120°C) and improve yields .
  • Substituent effects : Electron-deficient aryl groups may require higher temperatures or extended reaction times.

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

The bromine atom at the 2-position of the phenyl ring is sterically hindered, limiting participation in Suzuki-Miyaura couplings. Computational modeling (e.g., DFT) reveals:

  • Steric hindrance : The oxadiazole ring and methyl group create a congested environment, reducing accessibility for palladium catalysts .
  • Electronic effects : The electron-withdrawing oxadiazole moiety deactivates the bromine toward nucleophilic substitution. Alternative strategies (e.g., Ullmann coupling) may be required .

Q. How is this compound applied in enzyme inhibition studies?

Oxadiazole derivatives are explored as kinase inhibitors (e.g., GSK-3β). Experimental design :

  • In vitro assays : Measure IC₅₀ values using ATP-competitive assays with recombinant GSK-3β.
  • Crystallography : Co-crystallize the compound with the enzyme to identify binding interactions (e.g., hydrogen bonds with active-site residues) .
  • Structure-activity relationship (SAR) : Modify the methyl or bromophenyl groups to enhance potency or selectivity .

Q. What computational approaches predict its pharmacokinetic properties?

Steps for in silico analysis :

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., GSK-3β: 1Q3L) to assess binding affinity .
  • ADMET prediction : Employ SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.
  • Quantum mechanics : Calculate HOMO/LUMO energies (e.g., at B3LYP/6-31G* level) to predict redox stability .

Data Contradictions and Resolutions

Q. Why do synthesis yields vary across similar oxadiazole derivatives?

  • Example : A 28% yield for 2-(bromomethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole vs. higher yields for non-brominated analogs.
  • Factors :
  • Steric hindrance from bromine reduces reaction efficiency.
  • Competing side reactions (e.g., hydrolysis of POCl₃) may lower purity.
    • Resolution : Optimize stoichiometry (e.g., excess bromoacetyl bromide) or use anhydrous conditions .

Tables for Key Data

Q. Table 1: Comparative Synthesis Conditions

ParameterExample Value Alternative Approach
Reaction Temperature90°CMicrowave (120°C)
Reaction Time6 hours2 hours
SolventPOCl₃Toluene/PCl₅
Purification MethodColumn ChromatographyRecrystallization

Q. Table 2: Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
¹H NMR (500 MHz, CDCl₃)δ 4.59 (s, CH₂Br)
¹³C NMR (125 MHz, CDCl₃)δ 162.0 (C=N)
IR (ATR)658 cm⁻¹ (C-Br stretch)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。